
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group attached to an acetamide moiety, along with a nitro and methyl substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide typically involves the acylation of 4-methyl-3-nitroaniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-methyl-3-nitroaniline in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add phenoxyacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: N-(4-methyl-3-aminophenyl)-2-phenoxyacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitroaniline and phenoxyacetic acid.
Applications De Recherche Scientifique
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Biological Studies: It can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other functionalized compounds.
Mécanisme D'action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and phenoxy moiety can influence the compound’s binding affinity and selectivity towards its target. The exact molecular pathways involved can vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-(4-methyl-3-nitrophenyl)acetamide: Lacks the phenoxy group, which can affect its chemical reactivity and biological activity.
N-(4-methylphenyl)-2-phenoxyacetamide: Lacks the nitro group, which can influence its reduction potential and overall stability.
N-(3-nitrophenyl)-2-phenoxyacetamide: The position of the nitro group can affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the nitro, methyl, and phenoxy groups, which can impart specific chemical and biological properties to the compound.
Propriétés
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-7-8-12(9-14(11)17(19)20)16-15(18)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNMLENEPZEAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5868232.png)
![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)
![3,7-dimethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]quinolin-2-amine](/img/structure/B5868254.png)
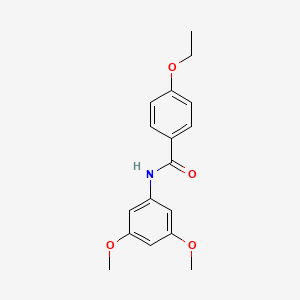
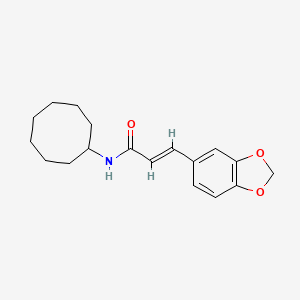
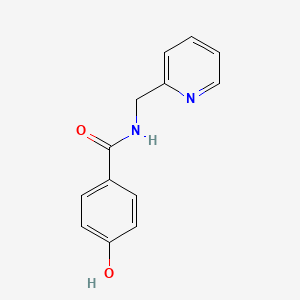
![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
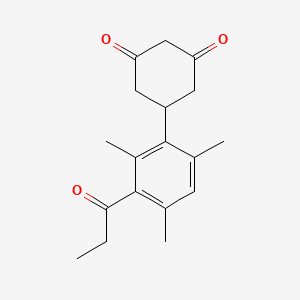
![1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
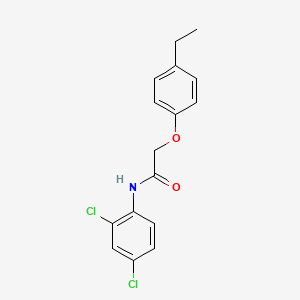
![2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5868321.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)
![N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)
